molecular formula C9H10ClNO3S2 B14298035 S-(5-Chloro-4-methyl-2-sulfamoylphenyl) ethanethioate CAS No. 120672-14-2

S-(5-Chloro-4-methyl-2-sulfamoylphenyl) ethanethioate

Cat. No.: B14298035
CAS No.: 120672-14-2
M. Wt: 279.8 g/mol
InChI Key: KVYLBQPKFMEFDK-UHFFFAOYSA-N
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Description

S-(5-Chloro-4-methyl-2-sulfamoylphenyl) ethanethioate: is a chemical compound with the molecular formula C9H10ClNO3S2 It is characterized by the presence of a chloro, methyl, and sulfamoyl group attached to a phenyl ring, along with an ethanethioate group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-(5-Chloro-4-methyl-2-sulfamoylphenyl) ethanethioate typically involves the reaction of 5-chloro-4-methyl-2-sulfamoylphenol with ethanethioic acid. The reaction is carried out under controlled conditions, often using a catalyst to facilitate the process. The specific reaction conditions, such as temperature, pressure, and solvent, can vary depending on the desired yield and purity of the product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification and crystallization to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions: S-(5-Chloro-4-methyl-2-sulfamoylphenyl) ethanethioate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various derivatives with different functional groups .

Scientific Research Applications

Chemistry: In chemistry, S-(5-Chloro-4-methyl-2-sulfamoylphenyl) ethanethioate is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals .

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. It is used in research to develop new drugs and therapeutic agents .

Medicine: In medicine, this compound is investigated for its potential use in treating various diseases. Its unique chemical structure makes it a candidate for drug development .

Industry: Industrially, the compound is used in the production of specialty chemicals and materials. It is also employed in the development of new catalysts and reagents for chemical processes .

Mechanism of Action

The mechanism of action of S-(5-Chloro-4-methyl-2-sulfamoylphenyl) ethanethioate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

  • S-Phenyl ethanethioate
  • S-Ethyl ethanethioate
  • S-Methyl ethanethioate

Comparison: Compared to these similar compounds, S-(5-Chloro-4-methyl-2-sulfamoylphenyl) ethanethioate is unique due to the presence of the chloro, methyl, and sulfamoyl groups on the phenyl ring. These functional groups confer distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

120672-14-2

Molecular Formula

C9H10ClNO3S2

Molecular Weight

279.8 g/mol

IUPAC Name

S-(5-chloro-4-methyl-2-sulfamoylphenyl) ethanethioate

InChI

InChI=1S/C9H10ClNO3S2/c1-5-3-9(16(11,13)14)8(4-7(5)10)15-6(2)12/h3-4H,1-2H3,(H2,11,13,14)

InChI Key

KVYLBQPKFMEFDK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1Cl)SC(=O)C)S(=O)(=O)N

Origin of Product

United States

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